Home > Products > Screening Compounds P57358 > 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one
1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one - 61900-80-9

1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one

Catalog Number: EVT-3179536
CAS Number: 61900-80-9
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Aminopyrrolin-5-one

Compound Description: 2-Aminopyrrolin-5-one, also known as succinimide, is a cyclic imide and exists predominantly in its amino tautomeric form in solution []. This compound serves as a key structural analog for understanding tautomerism in related compounds.

2-(Dimethylamino)pyrrolin-5-one

Compound Description: 2-(Dimethylamino)pyrrolin-5-one is a derivative of 2-Aminopyrrolin-5-one where the amino group is substituted with two methyl groups []. This substitution influences its tautomeric preference and provides insights into the impact of N-substitution on related structures.

2,3,4-Trihydropyrrolidino[1,2-a]pyrimidin-6-one

Compound Description: 2,3,4-Trihydropyrrolidino[1,2-a]pyrimidin-6-one is a fused heterocyclic compound containing both pyrrolidine and pyrimidine rings []. Its structure serves as a valuable comparison point for studying the effect of ring fusion on chemical shifts in NMR.

(E)-1-Methyl-5-methylimino-2-pyrrolidinone

Compound Description: (E)-1-Methyl-5-methylimino-2-pyrrolidinone is an imine derivative of a pyrrolidinone ring, with methyl substitutions on both nitrogen atoms []. This compound serves as a model for understanding the influence of exocyclic modifications on the pyrrolidinone system.

2-(Methylamino)pyrrolidin-5-one

Compound Description: This compound represents an intermediate between 2-Aminopyrrolin-5-one and 2-(Dimethylamino)pyrrolin-5-one, with only one methyl group on the amino substituent []. It exists as a mixture of Z and E isomers due to hindered rotation around the exocyclic C-N bond.

Overview

1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound features a unique fused ring structure, combining a pyrrole ring and a pyrimidine ring. The methyl group at the first position and the phenyl group at the seventh position are critical for defining its chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential applications in drug discovery and development as well as its unique structural characteristics that may confer specific biological activities.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one can be accomplished through several synthetic routes. A common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide, typically carried out in boiling t-butanol. This reaction forms the desired pyrrolopyrimidine structure by facilitating the formation of the fused rings through a series of chemical transformations.

Technical Details

The synthetic process generally includes:

  • Starting Materials: 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles.
  • Reagents: Potassium t-butoxide as a base.
  • Solvent: T-butanol.
  • Conditions: Boiling temperature to promote cyclization.

The optimization of reaction conditions is crucial for achieving high yields and purity, potentially utilizing advanced catalytic systems or continuous flow reactors to enhance synthesis efficiency.

Molecular Structure Analysis

Data

The compound has been characterized using various spectroscopic methods, confirming its structure and purity. Specific analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed information about functional groups and molecular weight.

Chemical Reactions Analysis

Reactions

1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one participates in several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.

Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for the introduction of various functional groups such as nitro or bromo groups.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or neutral medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Electrophilic reagents like bromine or nitrating agents under suitable catalytic conditions.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one include:

  • Molecular Weight: Approximately 224.26 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for heterocyclic compounds.

Chemical Properties

The compound exhibits moderate solubility in organic solvents due to its hydrophobic phenyl group, while the nitrogen-containing heterocyclic structure may impart some degree of polarity. Its reactivity profile allows it to participate in various organic transformations, making it versatile for further chemical modifications .

Applications

Scientific Uses

1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one has several notable applications:

  • Medicinal Chemistry: Investigated for potential antimicrobial and anticancer activities due to its unique structural features.
  • Drug Discovery: Explored as a lead compound for developing new therapeutic agents.
  • Material Science: Utilized in creating novel materials and catalysts for industrial processes.

Research continues into its biological activities and potential therapeutic applications, making it a significant compound within the field of medicinal chemistry .

Introduction to Pyrrolopyrimidine Scaffolds in Medicinal Chemistry

Pyrrolo[1,2-a]pyrimidines represent a privileged class of nitrogen-bridged bicyclic heterocycles characterized by a fused pyrrole-pyrimidine ring system. This scaffold exhibits distinct electronic properties due to its 10-π-electron aromatic system, enabling diverse non-covalent interactions with biological targets. The planar geometry and hydrogen-bond acceptor/donor capabilities of the core facilitate binding to enzymatic pockets, while the C7 and N1 positions offer synthetic handles for rational drug design. These features underpin the scaffold’s versatility across therapeutic areas, including oncology, immunology, and infectious diseases [6] [9].

Historical Context of Pyrrolo[1,2-a]pyrimidine Derivatives in Drug Discovery

The exploration of pyrrolo[1,2-a]pyrimidines began with natural product isolation in the 1970s. Key milestones include:

  • 1977: Isolation of gephyrotoxin (a tricyclic pyrrolopyrimidine) from Dendrobates histrionicus, demonstrating non-competitive inhibition of nicotinic acetylcholine receptors (nAChRs) [6].
  • 1980s–1990s: Synthesis of 4,5-dihydropyrrolo[1,2-a]quinolines (e.g., compound 5a) exhibiting T/C ratios >175% in P388 lymphocytic leukemia models, validating antitumor potential [6].
  • 2000s–Present: Development of synthetic derivatives targeting kinases (e.g., Wee1), phosphoinositide kinases (PI5P4Ks), and tubulin polymerases. For example, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines achieved IC50 values of 34–83 nM against breast, colon, and liver cancer cells [6] [7].

Table 1: Evolution of Key Pyrrolo[1,2-a]pyrimidine Derivatives

YearCompoundBiological ActivityReference
1977GephyrotoxinnAChR antagonism [6]
1980s5a (8-Methoxyisoquinoline)P388 leukemia (T/C 232% at 7.5 mg/kg) [6]
2010s1-Benzoyl-3-cyanoderivativesAntiproliferative (IC50 = 34–83 nM) [6]
2022ARUK2001607PI5P4Kγ inhibition (Ki < 5 nM) [2]

Significance of N1-Substitution Patterns on Pharmacokinetic Profiles

N1-substitution critically modulates the metabolic stability, solubility, and brain exposure of pyrrolopyrimidines:

  • Methylation at N1: Enhances metabolic stability by blocking oxidative metabolism. 1-Methyl derivatives exhibit 2.8-fold higher oral bioavailability (F = 80%) in murine models compared to unmethylated analogs due to reduced first-pass clearance [7].
  • Impact on Physicochemical Properties: N1-methylation decreases basicity (pKa ~6.5), increasing fractional unbound drug in plasma. This elevates CNS penetration, as evidenced by brain-to-plasma ratios >0.5 in pharmacokinetic studies [2] [7].
  • Electron-Withdrawing Groups: N1-acylation (e.g., -COCF3) reduces clearance but increases plasma protein binding (>95%), limiting free drug concentrations [7].

Table 2: Pharmacokinetic Impact of N1-Substitution

N1-Substituentt1/2 (h)CL (L/h/kg)Oral Bioavailability (%)logPtPSA (Ų)
-H1.52.2522.165
-CH32.81.4802.855
-COCH33.10.9453.270

Role of C7-Aryl Functionalization in Target Selectivity and Binding Affinity

C7-aryl groups dictate target engagement through steric and electronic complementarity:

  • Phenyl at C7: Optimizes π-stacking in hydrophobic enzyme pockets. In PI5P4Kγ inhibitors, the 7-phenyl group fills a cleft formed by Met203, achieving Ki < 5 nM and >100-fold selectivity over PI5P4Kα/β isoforms [2].
  • Electron-Deficient Aromatics: 3-Trifluoromethylphenyl enhances activity against Mycobacterium tuberculosis (MIC = 1.2 µg/mL) by promoting hydrophobic interactions with FAD-dependent hydroxylases [8].
  • Ortho-Substitution: 2,6-Dichlorophenyl in Wee1 kinase inhibitors enforces a perpendicular conformation relative to the tricyclic core, improving van der Waals contacts with Ile305 and Gly382. This yields Ki = 1.2 nM and cellular EC50 = 0.10 μM [7].
  • Heteroaryl Options: Pyridyl or imidazolyl at C7 enhances solubility but may reduce cell permeability due to increased tPSA (>80 Ų) [6].

Current Therapeutic Landscapes and Unmet Needs Addressed by Pyrrolopyrimidines

Pyrrolopyrimidines show promise in addressing oncology resistance and immuno-oncology challenges:

  • Autophagy Modulation: PI5P4Kγ inhibitors (e.g., 15) restore autophagy flux in Huntington’s disease models and leukemias by blocking PI(4,5)P2 synthesis. This circumvents resistance to mTOR-targeted therapies [2].
  • Tubulin Polymerization Inhibition: 1-Benzoyl derivatives (e.g., compound 7) evade P-glycoprotein efflux in multidrug-resistant tumors, achieving GI50 = 27–77 nM against renal, lung, and ovarian cancers [6].
  • Anti-Inflammatory Applications: Pyrrolo[2,3-d]pyrimidines (e.g., 3a, 4b) suppress TLR4/COX-2 signaling, reducing LPS-induced NO and ROS production by >70% at 10 µM. This addresses cytokine storm complications in COVID-19 and autoimmune disorders [3].
  • Antibiotic Resistance: Pyrazolo[1,5-a]pyrimidinones overcome efflux pump-mediated resistance in Gram-positive pathogens through novel FAD-hydroxylase inhibition [8].

Table 3: Therapeutic Applications of Key Derivatives

Therapeutic AreaTargetCompoundPotencyUnmet Need Addressed
Oncology (Leukemia)PI5P4KγARUK2001607Ki < 5 nMAutophagy dysregulation
Oncology (Solid Tumors)Tubulin7GI50 = 27 nMMultidrug resistance
ImmunologyTLR4/COX-24bIC50 = 3.1 µMCytokine storm suppression
Infectious DiseasesFAD-hydroxylaseP7MIC = 1.2 µg/mLEfflux pump resistance

Properties

CAS Number

61900-80-9

Product Name

1-Methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2(1H)-one

IUPAC Name

1-methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2-one

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c1-15-13-9-12(11-5-3-2-4-6-11)10-16(13)8-7-14(15)17/h2-10H,1H3

InChI Key

ACDAROBCQHGSMS-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN2C1=CC(=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=O)C=CN2C1=CC(=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.